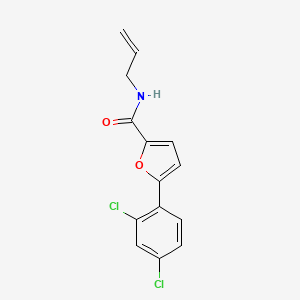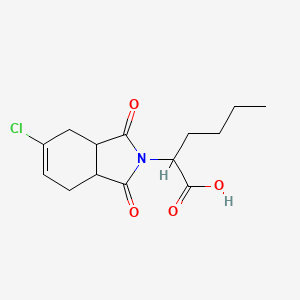
N-allyl-5-(2,4-dichlorophenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-5-(2,4-dichlorophenyl)-2-furamide, also known as GW 501516, is a selective agonist of PPARδ (peroxisome proliferator-activated receptor delta) that is commonly used in scientific research. PPARδ is a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and cell proliferation. GW 501516 has gained popularity in the scientific community due to its potential applications in various fields, including sports performance enhancement, cardiovascular disease, and cancer research.
作用机制
N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 exerts its effects by activating the PPARδ pathway, which regulates the expression of genes involved in energy metabolism, inflammation, and cell proliferation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake, which results in improved metabolic efficiency and increased endurance. Additionally, activation of PPARδ has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
This compound 501516 has been shown to have several biochemical and physiological effects in animal models. In one study, this compound 501516 was shown to increase fatty acid oxidation and reduce glucose levels in the liver. In another study, this compound 501516 was shown to increase the expression of genes involved in mitochondrial biogenesis and improve mitochondrial function in skeletal muscle. Additionally, this compound 501516 has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory genes.
实验室实验的优点和局限性
The advantages of using N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 in lab experiments include its selectivity for PPARδ, its well-characterized mechanism of action, and its potential applications in various fields of research. However, there are also limitations to using this compound 501516, including its high cost and potential for off-target effects. Additionally, the use of this compound 501516 in animal models may not accurately reflect its effects in humans.
未来方向
There are several future directions for research involving N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516, including the development of more selective PPARδ agonists, the investigation of its effects on other metabolic pathways, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to determine the long-term safety and efficacy of this compound 501516 in humans.
合成方法
The synthesis of N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 involves several steps, including the protection of the furan ring, the introduction of the allyl group, and the final deprotection step. The most commonly used method for the synthesis of this compound 501516 involves the reaction of 2,4-dichlorophenylhydrazine with furan-2-carboxylic acid, followed by the protection of the furan ring using a tert-butyldimethylsilyl (TBDMS) group and the introduction of the allyl group using allyl bromide. The final step involves the deprotection of the TBDMS group using tetra-n-butylammonium fluoride (TBAF).
科学研究应用
N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been extensively studied for its potential applications in various fields of scientific research. In sports performance enhancement, this compound 501516 has been shown to increase endurance and improve metabolic efficiency by activating the PPARδ pathway. In cardiovascular disease research, this compound 501516 has been shown to improve lipid profiles and reduce inflammation in animal models. In cancer research, this compound 501516 has been shown to inhibit the growth of cancer cells and induce apoptosis.
属性
IUPAC Name |
5-(2,4-dichlorophenyl)-N-prop-2-enylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-2-7-17-14(18)13-6-5-12(19-13)10-4-3-9(15)8-11(10)16/h2-6,8H,1,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDPKDDXXLOVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5113947.png)
![2-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-methylphenol trifluoroacetate (salt)](/img/structure/B5113951.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5113963.png)
![3-chloro-N-cyclohexyl-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5113968.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-furamide](/img/structure/B5114004.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5114019.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5114020.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide](/img/structure/B5114028.png)
![3-(4-chlorophenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5114038.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5114040.png)